6-Chloro-5-cyclopropoxypyridin-3-amine
Description
6-Chloro-5-cyclopropoxypyridin-3-amine is a pyridine derivative featuring a chloro group at position 6, a cyclopropoxy group at position 5, and an amine group at position 2. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 185.65 g/mol (calculated). The cyclopropoxy substituent introduces steric bulk and moderate electron-donating effects via resonance, distinguishing it from simpler pyridine analogs.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-chloro-5-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2 |
InChI Key |
RWXTYNUMELLHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropoxypyridin-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-3-nitropyridine. This can be achieved by nitration of 6-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid.
Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group at the 5th position. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines or alcohols.
Scientific Research Applications
6-Chloro-5-cyclopropoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity and affecting the biochemical pathway it regulates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Chloro-5-cyclopropoxypyridin-3-amine are compared below with four analogs: 4-Chloro-5-methoxypyridin-3-amine , 6-chloropyridin-3-amine , 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine , and 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (A107985). Key differences in substituents, electronic effects, and applications are highlighted.
Structural and Physicochemical Comparison
Electronic and Reactivity Profiles
- Cyclopropoxy vs. Methoxy : Cyclopropoxy’s bulkiness reduces ring accessibility for electrophilic attack compared to methoxy, while its oxygen atom donates electrons via resonance, slightly activating the pyridine ring .
- Trifluoromethyl vs. Cyclopropoxy : The CF₃ group is strongly electron-withdrawing, deactivating the ring and directing substitution reactions to specific positions. In contrast, cyclopropoxy’s mixed electronic effects allow for diverse reactivity .
- Nitro Group Impact : The nitro group in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine significantly lowers electron density, making the compound prone to reduction or nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
